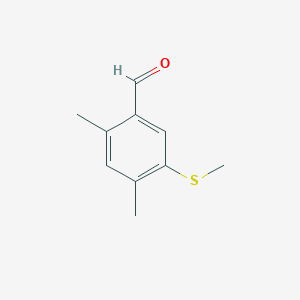

2,4-Dimethyl-5-(methylthio)benzaldehyde

Description

Properties

Molecular Formula |

C10H12OS |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

2,4-dimethyl-5-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C10H12OS/c1-7-4-8(2)10(12-3)5-9(7)6-11/h4-6H,1-3H3 |

InChI Key |

HMFVGEAIGXGLGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)SC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is treated with methyl chloride and a methylthio compound in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In industrial settings, the production of 2,4-Dimethyl-5-(methylthio)benzaldehyde may involve more efficient and scalable processes. These methods often use continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methyl and methylthio groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

Oxidation: 2,4-Dimethyl-5-(methylthio)benzoic acid.

Reduction: 2,4-Dimethyl-5-(methylthio)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-Dimethyl-5-(methylthio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

2,4-Dimethylbenzaldehyde: Lacks the methylthio group, resulting in different chemical properties and reactivity.

4-(Methylthio)benzaldehyde: Lacks the two methyl groups, leading to variations in its chemical behavior.

Uniqueness

2,4-Dimethyl-5-(methylthio)benzaldehyde is unique due to the presence of both methyl and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,4-dimethyl-5-(methylthio)benzaldehyde and its derivatives?

Synthesis optimization requires careful selection of reaction conditions. For example:

- Solvent and catalyst choice : Absolute ethanol with glacial acetic acid as a catalyst is often used for reflux-based condensation reactions involving substituted benzaldehydes (e.g., 4–6 hours under reflux) .

- Purification : Recrystallization from isopropyl alcohol (IPA) or methanol improves purity, as seen in analogous benzaldehyde derivatives where residual impurities are removed via sequential recrystallization .

- Precursor handling : Ensure stoichiometric control (e.g., 0.001 mol of reactants) to avoid side products .

Q. How can researchers confirm the structural integrity of 2,4-dimethyl-5-(methylthio)benzaldehyde post-synthesis?

Use multi-technique characterization:

- NMR spectroscopy : Compare H NMR chemical shifts (e.g., δ 8.92 ppm for imine protons in related thiadiazole derivatives) and integration ratios to verify substituent positions .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 240 [M+1] for fluorinated analogs) .

- Melting point analysis : Sharp melting points (e.g., 203°C for purified intermediates) indicate purity .

Advanced Research Questions

Q. How can computational and experimental data discrepancies in physicochemical properties be resolved?

Discrepancies, such as rotational barriers in benzaldehyde derivatives, can arise from experimental limitations (e.g., spectral resolution) or theoretical approximations. To address this:

Q. What strategies improve selectivity in catalytic applications of 2,4-dimethyl-5-(methylthio)benzaldehyde derivatives?

- Catalyst design : Metal-organic frameworks (MOFs) like Ce-MOFs enhance selectivity in oxidation reactions (e.g., 80% selectivity for styrene oxide vs. benzaldehyde) by modulating active sites .

- Reaction time optimization : Short reaction times (e.g., <2 hours) reduce over-oxidation, as demonstrated in styrene epoxidation studies .

Q. How can researchers address challenges in synthesizing sterically hindered derivatives of this compound?

- Stepwise functionalization : Introduce substituents sequentially to avoid steric clashes. For example, sulfonation followed by methylation was used to synthesize 2,5-dimethoxy-4-(methylthio)anisole .

- Alternative routes : Use protective groups (e.g., acetyl for hydroxyl in 4-hydroxybenzaldehyde analogs) to direct reactivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data for methylthio-substituted benzaldehydes?

- Cross-validation : Compare NMR, IR, and mass spectrometry data with literature values (e.g., δ 3.89 ppm for methoxy groups in 4-methoxybenzaldehyde derivatives) .

- Impurity profiling : Residual solvents or unreacted precursors (e.g., methyl iodide in methylation steps) may distort signals. Use TLC or GC-MS to identify contaminants .

Q. What experimental controls are critical for reproducibility in multi-step syntheses?

- Stoichiometric logs : Document molar ratios (e.g., 5 mmol aldehyde per reaction) and reaction times precisely .

- Intermediate characterization : Validate each step (e.g., nitrostyrene intermediates with defined melting points) before proceeding .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.